Ethyl 3-bromo-5-nitropyridine-4-acetate
Overview
Description
Ethyl 3-bromo-5-nitropyridine-4-acetate is a chemical compound with the molecular formula C9H9BrN2O4 and a molecular weight of 289.08 g/mol . It is an ester derivative of pyridine, characterized by the presence of bromine and nitro functional groups on the pyridine ring. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-5-nitropyridine-4-acetate can be synthesized through a multi-step process involving the bromination and nitration of pyridine derivatives, followed by esterification. One common method involves the bromination of 3-nitropyridine-4-acetic acid, followed by esterification with ethanol under acidic conditions . The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-nitropyridine-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products include 3-amino-5-nitropyridine-4-acetate or 3-thio-5-nitropyridine-4-acetate.
Reduction: The major product is ethyl 3-amino-5-nitropyridine-4-acetate.
Hydrolysis: The products are 3-bromo-5-nitropyridine-4-acetic acid and ethanol.
Scientific Research Applications
Ethyl 3-bromo-5-nitropyridine-4-acetate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-nitropyridine-4-acetate in chemical reactions involves the activation of the bromine and nitro groups, which can participate in electrophilic and nucleophilic substitution reactions. The ester group can undergo hydrolysis, releasing ethanol and forming the corresponding carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-4-nitropyridine-5-acetate
- Ethyl 2-bromo-5-nitropyridine-4-acetate
- Ethyl 3-chloro-5-nitropyridine-4-acetate
Uniqueness
Ethyl 3-bromo-5-nitropyridine-4-acetate is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
IUPAC Name |
ethyl 2-(3-bromo-5-nitropyridin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-2-16-9(13)3-6-7(10)4-11-5-8(6)12(14)15/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFZKGHGDIHWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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